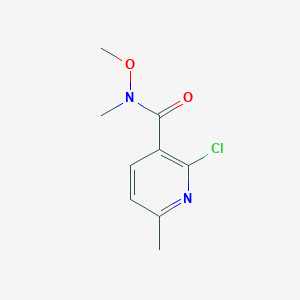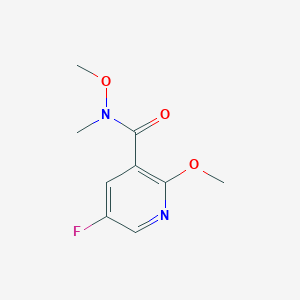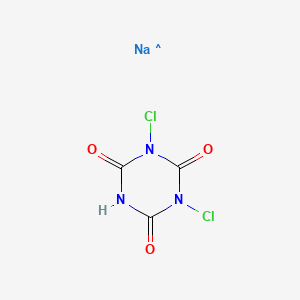
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt, also known as sodium dichloroisocyanurate, is a chemical compound widely used as a disinfectant and cleansing agent. It is a colorless, water-soluble solid produced by the reaction of cyanuric acid with chlorine. This compound is known for its effectiveness in sterilizing drinking water, swimming pools, and various surfaces, making it a valuable tool in public health and sanitation .
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is synthesized by chlorinating cyanuric acid. The reaction involves the following steps:
- Cyanuric acid is treated with chlorine gas.
- The reaction produces sodium dichlorocyanuric acid and hydrochloric acid as by-products.
Industrial Production Methods: In industrial settings, the production of sodium dichlorocyanuric acid involves the pyrolysis of urea to produce crude cyanuric acid, which is then purified by digestion with acids such as hydrochloric, nitric, or sulfuric acid. The purified cyanuric acid is then chlorinated to produce sodium dichlorocyanuric acid .
化学反应分析
Types of Reactions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, reacting with water to form chlorine gas.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal salts.
Common Reagents and Conditions:
Oxidation: Reacts with water to release chlorine gas.
Substitution: Reacts with dilute solutions of copper (II) sulfate to produce sodium copper dichlorocyanurate.
Major Products Formed:
Oxidation: Chlorine gas.
Substitution: Sodium copper dichlorocyanurate.
科学研究应用
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for N-monochlorination and dehydrochlorination of amino esters.
Biology: Employed in the synthesis of antimicrobial polyurethane additives to control biofilm.
Medicine: Utilized as an emergency disinfectant in drinking water.
Industry: Widely used as a cleansing agent and in water purification.
作用机制
The mechanism of action of sodium dichlorocyanuric acid involves its role as an oxidizing agent. When dissolved in water, it releases chlorine gas, which acts as a disinfectant by oxidizing and destroying the cell walls of microorganisms. This process effectively kills bacteria, viruses, and other pathogens, making it a powerful disinfectant .
相似化合物的比较
- Potassium dichlorocyanurate
- Calcium dichlorocyanurate
- Lithium dichlorocyanurate
- Barium dichlorocyanurate
Comparison: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is unique due to its high solubility in water and its effectiveness as a slow-release source of chlorine. Compared to other similar compounds, it provides a relatively constant rate of chlorine release, making it more efficient for long-term disinfection purposes .
属性
分子式 |
C3HCl2N3NaO3 |
|---|---|
分子量 |
220.95 g/mol |
InChI |
InChI=1S/C3HCl2N3O3.Na/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10); |
InChI 键 |
UNWRHVZXVVTASG-UHFFFAOYSA-N |
规范 SMILES |
C1(=O)NC(=O)N(C(=O)N1Cl)Cl.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



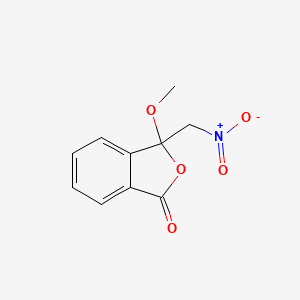
![N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B8796337.png)
![2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole](/img/structure/B8796353.png)
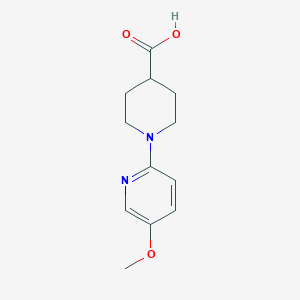
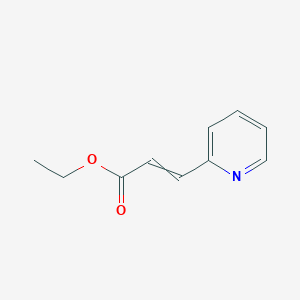

![1-methyl-4-[(1E)-2-phenylethenyl]benzene](/img/structure/B8796376.png)
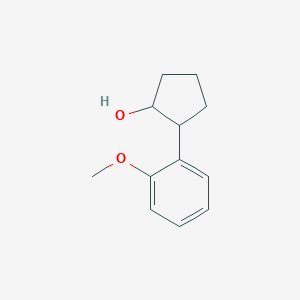
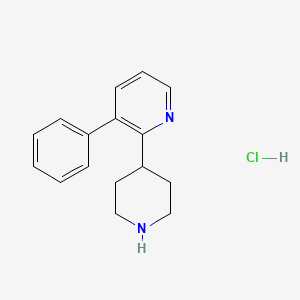
![7-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B8796391.png)
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8796396.png)
